(S)-2-((Benzyloxy)methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Benzyloxy)methyl)oxetane is a chiral oxetane derivative that has garnered interest in various fields of chemistry and medicinal research. Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)oxetane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable benzyloxy precursor.
Cyclization: The key step involves the cyclization of the precursor to form the oxetane ring.
Chirality Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Benzyloxy)methyl)oxetane undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxetane ring can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the oxetane ring into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted oxetanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-2-((Benzyloxy)methyl)oxetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((Benzyloxy)methyl)oxetane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3-Diaryloxetanes: These compounds are structurally similar but have different substituents on the oxetane ring.
Oxetan-3-ol: Another oxetane derivative with hydroxyl substitution, used as a bioisostere.
Uniqueness
(S)-2-((Benzyloxy)methyl)oxetane is unique due to its specific benzyloxy substitution and chiral configuration, which confer distinct reactivity and biological activity compared to other oxetane derivatives .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)oxetane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m0/s1 |
InChI Key |
LMLDXXXZBRCPIP-NSHDSACASA-N |
Isomeric SMILES |
C1CO[C@@H]1COCC2=CC=CC=C2 |
Canonical SMILES |
C1COC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.